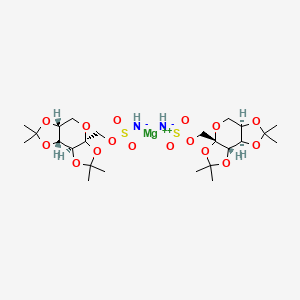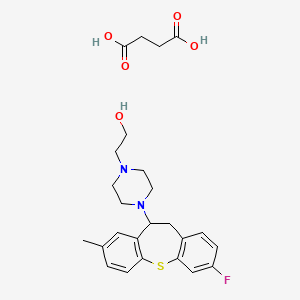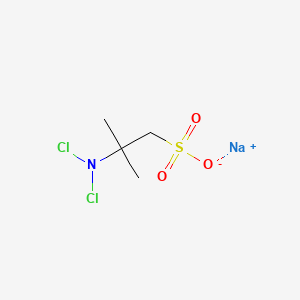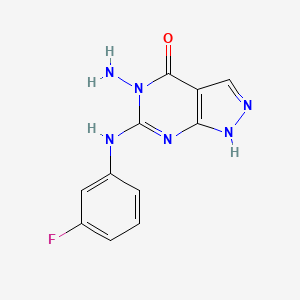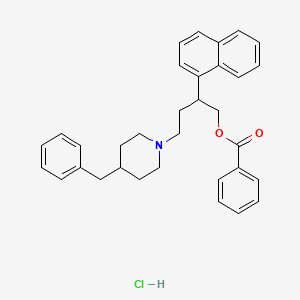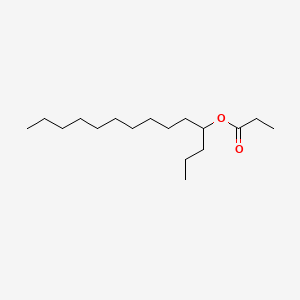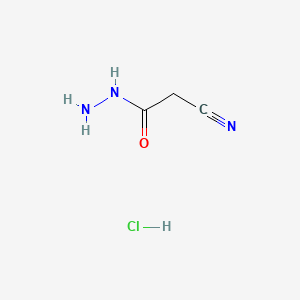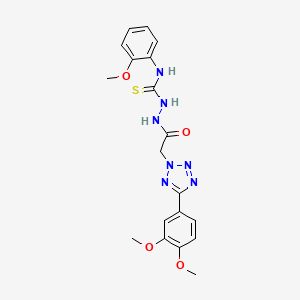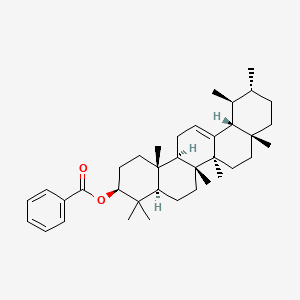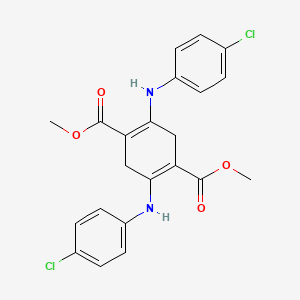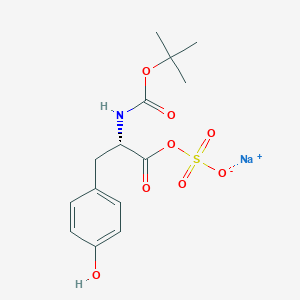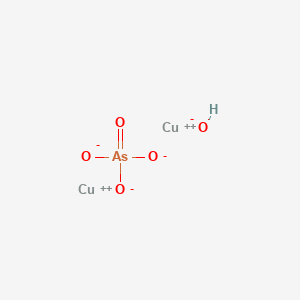
Copper arsenate hydroxide (Cu2(AsO4)(OH))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper arsenate hydroxide, with the chemical formula Cu2(AsO4)(OH), is a compound that combines copper, arsenic, and hydroxide ions. It is known for its distinctive blue or bluish-green color and is primarily used as an insecticide, fungicide, and miticide. This compound is found naturally as the mineral olivenite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper arsenate hydroxide can be synthesized by reacting copper sulfate with sodium arsenate in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired compound. The general reaction is as follows: [ \text{CuSO}_4 + \text{Na}_3\text{AsO}_4 + \text{H}_2\text{O} \rightarrow \text{Cu}_2(\text{AsO}_4)(\text{OH}) + \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, copper arsenate hydroxide is produced by adding a solution of soluble arsenate to a copper sulfate solution. The pH is carefully controlled to precipitate impurities, and the resulting solution is neutralized with an alkaline substance to precipitate copper arsenate hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions: Copper arsenate hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper arsenate.
Reduction: Under certain conditions, it can be reduced to elemental copper and arsenic compounds.
Substitution: It can react with other metal salts to form different arsenates.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Metal salts like zinc sulfate or iron chloride.
Major Products:
Oxidation: Copper arsenate (Cu3(AsO4)2).
Reduction: Elemental copper and arsenic trioxide.
Substitution: Formation of other metal arsenates.
Applications De Recherche Scientifique
Copper arsenate hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its antimicrobial properties and potential use in controlling biological pests.
Medicine: Studied for its potential therapeutic effects, although its toxicity limits its use.
Industry: Employed as an insecticide, fungicide, and miticide in agriculture.
Mécanisme D'action
The mechanism by which copper arsenate hydroxide exerts its effects involves the disruption of cellular processes in target organisms. The compound interferes with enzyme activity and cellular respiration, leading to the death of pests and fungi. The hydroxide ions play a crucial role in the compound’s ability to penetrate cell membranes and exert its toxic effects .
Comparaison Avec Des Composés Similaires
Copper arsenate hydroxide can be compared to other similar compounds, such as:
Calcium arsenate (Ca3(AsO4)2): Used as an insecticide and herbicide.
Chromated copper arsenate (CCA): A wood preservative that combines copper, chromium, and arsenic.
Lead arsenate (PbHAsO4): Historically used as an insecticide but now largely banned due to its toxicity.
Uniqueness: Copper arsenate hydroxide is unique in its combination of copper and arsenic, providing both antimicrobial and pesticidal properties. Its natural occurrence as olivenite also distinguishes it from other synthetic arsenates .
Propriétés
Numéro CAS |
12774-48-0 |
|---|---|
Formule moléculaire |
AsCu2HO5 |
Poids moléculaire |
283.02 g/mol |
Nom IUPAC |
dicopper;arsorate;hydroxide |
InChI |
InChI=1S/AsH3O4.2Cu.H2O/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;1H2/q;2*+2;/p-4 |
Clé InChI |
JLVKAXLQCSAERS-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[O-][As](=O)([O-])[O-].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


